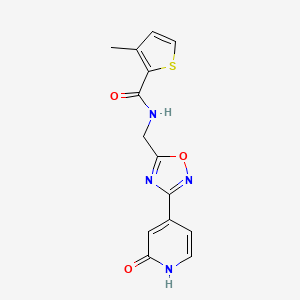

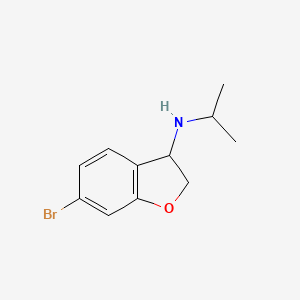

![molecular formula C13H13ClN4OS2 B2835999 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride CAS No. 2034433-08-2](/img/structure/B2835999.png)

4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of benzo[c][1,2,5]thiadiazole . Benzo[c][1,2,5]thiadiazole derivatives are important precursors in the synthesis of various photovoltaic materials . They are often included in a wide variety of biologically active compounds and various photovoltaic devices .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution . For example, the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine gave a 4-substituted product .Molecular Structure Analysis

The structure of similar compounds is usually established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Chemical Reactions Analysis

The chemistry of similar compounds is often limited to Stille cross-coupling co-polymerization . Further investigation of the chemistry of these compounds, including nucleophilic substitution, may have an impact on the preparation of new materials .科学的研究の応用

Molecular Organization and Interaction Studies

Research on similar compounds has been conducted to understand their molecular organization within biological systems. For instance, the interaction of thiadiazole derivatives within dipalmitoylphosphatidylcholine (DPPC) liposome systems showed that these compounds could influence the phase transition in DPPC, affecting the molecular organization of lipids. This was evidenced by changes in fluorescence emissions, indicating potential applications in studying cell membrane dynamics and drug delivery systems (Dariusz Kluczyk et al., 2016).

Synthesis and Biological Activity

The synthesis of thiadiazole derivatives and their biological activities have been a significant area of research. A study focused on the synthesis of a 1,2,5-thiadiazole derivative and its antibacterial and DNA cleavage potential. This research highlights the compound's moderate inhibition against Mycobacterium tuberculosis, underlining the importance of the thiadiazole moiety in medicinal chemistry for developing new therapeutic agents (Suraj N. Mali et al., 2019).

Antiproliferative and Antimicrobial Properties

Another study explored Schiff bases derived from 1,3,4-thiadiazole compounds, investigating their antiproliferative and antimicrobial properties. Some compounds exhibited high DNA protective ability against oxidative stress, while others showed strong antimicrobial activity. This suggests potential applications in developing new therapeutic strategies against cancer and bacterial infections (M. Gür et al., 2020).

Material Science Applications

Research has also extended into material science, where thiadiazole-based compounds are used in photovoltaic materials synthesis. The selective synthesis of benzothiadiazole derivatives with morpholine highlights their importance as precursors in creating materials with specific electronic properties, relevant for the development of new photovoltaic devices (Nikita S. Gudim et al., 2021).

作用機序

While the mechanism of action for this specific compound is not available, similar compounds have been used as sensors for selective sensing of primary aromatic amines (PAAs) among various amines . The unique PAA detection performance can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between the compound and PAAs .

特性

IUPAC Name |

4-[4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-yl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2.ClH/c1-2-10-11(16-20-15-10)7-9(1)12-8-19-13(14-12)17-3-5-18-6-4-17;/h1-2,7-8H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNFNCBAAMCFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

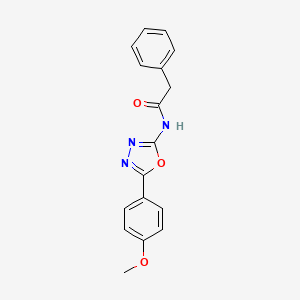

![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)

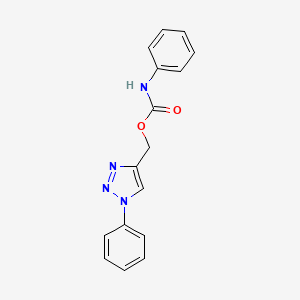

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2835926.png)

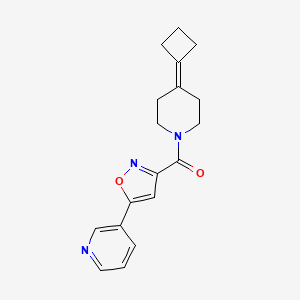

![6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2835927.png)

![5-Naphthalen-1-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2835929.png)

![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)

![Tert-butyl 1-(aminomethyl)-4-(dimethylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2835935.png)

![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)

![N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2835939.png)